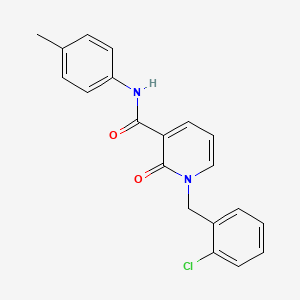

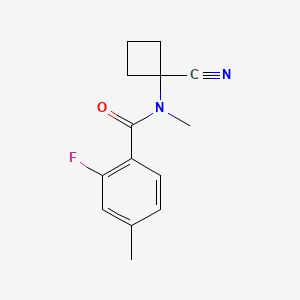

![molecular formula C11H14F3NO B2799774 Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095171-38-2](/img/structure/B2799774.png)

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a chemical compound with the molecular formula C11H14F3NO . It has a molecular weight of 233.23 .

Molecular Structure Analysis

The molecular structure of Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can be deduced from its molecular formula, C11H14F3NO . It contains a benzyl group attached to an ethyl group through a nitrogen atom, and a trifluoroethoxy group attached to the benzyl group .Physical And Chemical Properties Analysis

Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine has a predicted density of 1.140±0.06 g/cm3 and a predicted boiling point of 247.8±40.0 °C .Aplicaciones Científicas De Investigación

Synthesis of Ureido Sugars and Amino Acid Derivatives

Research has explored the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, utilizing ethyl esters as amination agents. These compounds, including derivatives of glycine, L-alanine, and L-valine, are obtained through reactions showcasing the versatility of ethyl esters in the synthesis of complex molecules (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Antiarrhythmic Activity Studies

The compound has been included in the synthesis and evaluation of benzamides with antiarrhythmic activity. Research indicates that compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, when modified with a heterocyclic amide side chain, exhibit potent oral antiarrhythmic properties in animal models (Banitt et al., 1977).

Fluorine Chemistry in Organic Synthesis

Studies have detailed reactions involving ethyl 2,4-difluoroacetoacetate and analogous benzyl ester, exploring their applications in the synthesis of fluorinated compounds. These reactions have implications for developing new methodologies in organic synthesis, particularly in the synthesis of fluorinated molecules (Bergmann, Shahak, & Grünwald, 1967).

Amide Formation in Aqueous Media

Research into the mechanism of amide formation by carbodiimide in aqueous media has utilized ethyl and benzylamine compounds. This study provides insights into bioconjugation processes, important for understanding the chemical behavior of these amines in biological contexts (Nakajima & Ikada, 1995).

Antibacterial Compound Synthesis

A study on the synthesis and antibacterial activity of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcases the potential of ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine derivatives in developing new antibacterial agents. These derivatives were characterized by their reaction efficiency and evaluated for their antibacterial properties (Reddy & Prasad, 2021).

Safety and Hazards

Direcciones Futuras

While the future directions for Ethyl[3-(2,2,2-trifluoroethoxy)benzyl]amine are not specified in the searched resources, compounds with similar structures have been studied for their potential applications. For example, a fluorinated nitrile compound with high oxidative stability, low volatility, and non-flammability has been introduced as an electrolyte solvent for high-energy density lithium batteries .

Propiedades

IUPAC Name |

N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-2-15-7-9-4-3-5-10(6-9)16-8-11(12,13)14/h3-6,15H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOBATMRURQPPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-nitrobenzamide](/img/structure/B2799691.png)

![3-Fluoro-2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2799692.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2799695.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2799697.png)

![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)

![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-phenylpropoxy)propan-2-ol dihydrochloride](/img/structure/B2799709.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-phenacylpurine-2,6-dione](/img/structure/B2799711.png)

![N-(4-fluoro-2-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2799713.png)